Aldoxorubicin hydrochloride - 480998-12-7

Aldoxorubicin hydrochloride

Catalog Number: EVT-259177
CAS Number: 480998-12-7
Molecular Formula: C37H43ClN4O13
Molecular Weight: 787.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aldoxorubicin hydrochloride is a prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , ] As a prodrug, it remains inactive until it undergoes specific chemical transformations within the body, releasing the active drug molecule. [, , , ] This targeted approach aims to minimize the systemic toxicity associated with conventional doxorubicin therapy. [, , , , ]

Synthesis Analysis

Aldoxorubicin is synthesized by conjugating doxorubicin to a succinic acid linker via an acid-sensitive hydrazone bond. [, ] This conjugation occurs at the daunosamine sugar moiety of doxorubicin. [] The final step involves salt formation with hydrochloric acid, resulting in aldoxorubicin hydrochloride.

Molecular Structure Analysis

Aldoxorubicin hydrochloride consists of a doxorubicin molecule linked to a succinic acid moiety through a hydrazone bond. This linker significantly influences its pharmacokinetic properties, leading to preferential accumulation in tumor tissues. [, ]

Chemical Reactions Analysis

The key chemical transformation of Aldoxorubicin hydrochloride involves the hydrolysis of the hydrazone bond in acidic environments. [, , ] This cleavage occurs preferentially within the acidic environment of tumor cells, releasing the active doxorubicin.

Mechanism of Action

Aldoxorubicin hydrochloride leverages the enhanced permeability and retention (EPR) effect, a characteristic of tumor vasculature that allows for the accumulation of macromolecules within tumor tissues. [] Upon intravenous administration, it rapidly binds to circulating serum albumin through the succinic acid linker. [, , , , ] This albumin-bound form extravasates into the tumor interstitium and is subsequently taken up by tumor cells. [] The acidic environment within the lysosomes of tumor cells triggers the hydrolysis of the hydrazone bond, releasing doxorubicin. [, ] Doxorubicin then exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, ultimately leading to tumor cell death. [, ]

Applications

Aldoxorubicin hydrochloride has primarily been investigated for its potential in treating various cancers, particularly soft tissue sarcomas and glioblastoma. [, , , , , , , ] Preclinical studies have demonstrated its efficacy against a range of cancer cell lines, including those resistant to conventional doxorubicin. [, , , , , ] In vivo studies using mouse models have shown promising results in inhibiting tumor growth and prolonging survival compared to doxorubicin. [, , , , , ] Clinical trials have evaluated its safety and efficacy in patients with advanced or metastatic soft tissue sarcomas. [, , , , , , ] While results from a Phase III trial did not demonstrate a significant overall survival benefit, further investigations are warranted to explore its potential in specific sarcoma subtypes and in combination with other therapies. [, , , ]

Doxorubicin Hydrochloride

  • Compound Description: Doxorubicin hydrochloride is an anthracycline antibiotic with potent antineoplastic activity. It exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation, topoisomerase II inhibition, and free radical generation. Doxorubicin hydrochloride is commonly used in the treatment of various cancers, including soft tissue sarcomas and glioblastoma. [, , , ]
  • Relevance: Doxorubicin hydrochloride is the active moiety of aldoxorubicin hydrochloride. Aldoxorubicin hydrochloride is a prodrug of doxorubicin hydrochloride, designed to release doxorubicin in the acidic tumor microenvironment. The two compounds share an identical core structure, with aldoxorubicin hydrochloride containing an additional hydrazone linker and albumin-binding moiety attached to doxorubicin. [, , , ]

Temozolomide

  • Compound Description: Temozolomide is an alkylating agent with antineoplastic activity. It is primarily used in the treatment of glioblastoma, often in combination with radiation therapy. Temozolomide acts by methylating DNA, leading to cell cycle arrest and apoptosis. []
  • Relevance: While not structurally related to aldoxorubicin hydrochloride, temozolomide is discussed in the context of combination therapy with aldoxorubicin hydrochloride for glioblastoma. Studies have explored the synergistic effects of these two drugs in preclinical models, suggesting potential benefits for enhancing treatment efficacy. []

Properties

CAS Number

480998-12-7

Product Name

Aldoxorubicin hydrochloride

IUPAC Name

N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride

Molecular Formula

C37H43ClN4O13

Molecular Weight

787.2 g/mol

InChI

InChI=1S/C37H42N4O13.ClH/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49;/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43);1H/b39-23+;/t17-,20-,22-,27-,32+,37-;/m0./s1

InChI Key

NGKHWQPYPXRQTM-UKFSEGPMSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

DOXO-EMCH; EMCH-Doxo; EMCH-doxorubicin; INNO206; INNO-206; INNO 206; INNO-206 HCl; Aldoxorubicin. Doxorubicin prodrug.

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)[NH3+])O.[Cl-]

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N/NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)[NH3+])O.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.